Cas no 911293-26-0 (tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate)

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
- Carbamic acid, N-(4-bromophenyl)-N-phenyl-, 1,1-dimethylethyl ester
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- MDL: MFCD31726526
- Inchi: 1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3
- InChI Key: LSAQBBSMSWPVOL-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(C1=CC=C(Br)C=C1)C1=CC=CC=C1
Experimental Properties
- Density: 1.340±0.06 g/cm3(Predicted)
- Melting Point: 82-84 °C
- Boiling Point: 428.8±28.0 °C(Predicted)
- pka: -4.15±0.50(Predicted)
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22937766-1.0g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 1.0g |
$671.0 | 2024-06-20 | |
Enamine | EN300-22937766-10g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 10g |
$2884.0 | 2023-09-15 | ||
A2B Chem LLC | AZ91794-1g |
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 98% | 1g |
$97.00 | 2024-05-20 | |
A2B Chem LLC | AZ91794-25g |
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 98% | 25g |
$923.00 | 2024-05-20 | |
Enamine | EN300-22937766-0.05g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 0.05g |
$563.0 | 2024-06-20 | |
Enamine | EN300-22937766-2.5g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 2.5g |
$1315.0 | 2024-06-20 | |
Enamine | EN300-22937766-5.0g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 5.0g |
$1945.0 | 2024-06-20 | |
Enamine | EN300-22937766-0.1g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 0.1g |
$591.0 | 2024-06-20 | |
Enamine | EN300-22937766-1g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 1g |
$671.0 | 2023-09-15 | ||
Enamine | EN300-22937766-10.0g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 10.0g |
$2884.0 | 2024-06-20 |
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate Related Literature
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
Additional information on tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
Comprehensive Overview of tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate (CAS No. 911293-26-0)
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate (CAS No. 911293-26-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This carbamate derivative features a tert-butyl group and a 4-bromophenyl moiety, making it a valuable intermediate in synthetic chemistry. Its unique structure enables applications in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. Researchers often search for "tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate uses" or "CAS 911293-26-0 synthesis," reflecting its relevance in modern organic synthesis.
The compound's molecular formula, C17H18BrNO2, highlights its brominated aromatic system, which is pivotal for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are critical for constructing complex molecules in medicinal chemistry. Recent trends show growing interest in "carbamate derivatives in drug design" and "bromophenyl compounds for pharmaceuticals," aligning with the compound's role in innovative therapies. Its stability under mild conditions also makes it a preferred choice for scalable production.
From an industrial perspective, tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate is synthesized via carbamoylation of 4-bromoaniline with phenyl isocyanate, followed by tert-butylation. This process is optimized for high yield and purity, addressing frequent queries such as "how to purify CAS 911293-26-0" or "tert-Butyl carbamate storage conditions." Analytical techniques like HPLC and NMR ensure quality control, meeting regulatory standards for research-grade chemicals.
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In the context of AI-driven drug discovery, tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate has gained attention as a building block for machine-learning-based molecular design. Platforms like AlphaFold and generative chemistry tools leverage such compounds to predict novel drug candidates. This synergy between synthetic chemistry and AI answers popular queries like "carbamates in computational chemistry" and "CAS 911293-26-0 for ML models," positioning the compound at the forefront of digital transformation in R&D.
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Future applications may explore its role in bioconjugation or proteolysis-targeting chimeras (PROTACs), emerging areas with high search volumes like "carbamates in targeted protein degradation." As sustainability gains traction, greener synthetic routes for this compound—such as photocatalytic methods—are also being investigated, addressing queries on "eco-friendly synthesis of CAS 911293-26-0."
In summary, tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate (CAS No. 911293-26-0) exemplifies the intersection of traditional organic chemistry and cutting-edge research. Its versatility, coupled with evolving technological demands, ensures its continued relevance in scientific and industrial domains.
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